molecular formula C21H23N3O5S B3203725 8-(benzenesulfonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021265-50-8

8-(benzenesulfonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B3203725
CAS No.: 1021265-50-8
M. Wt: 429.5 g/mol
InChI Key: GYNCOJDNAGBPGU-UHFFFAOYSA-N
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Description

8-(benzenesulfonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzenesulfonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available reagents. One common approach is to use a spirocyclic precursor, which undergoes a series of reactions including sulfonylation and phenoxyethylation to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

8-(benzenesulfonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

8-(benzenesulfonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(benzenesulfonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(benzenesulfonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific combination of functional groups and spirocyclic structure.

Properties

IUPAC Name

8-(benzenesulfonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c25-19-21(22-20(26)24(19)15-16-29-17-7-3-1-4-8-17)11-13-23(14-12-21)30(27,28)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNCOJDNAGBPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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